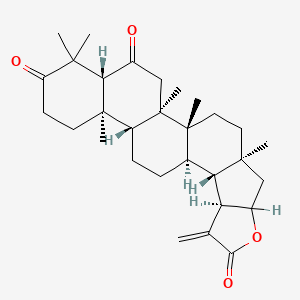
Ochraceolide C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ochraceolide C is isolated from Kokoona ochracea stem bark.
Applications De Recherche Scientifique
Anticancer Properties
Ochraceolide C has shown significant promise in the field of oncology. Research indicates that it possesses cytotoxic effects against various cancer cell lines. The following table summarizes key studies that highlight its anticancer activity:
| Study | Cell Lines Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | MCF-7 (Breast) | 5.0 | Induces apoptosis via mitochondrial pathways |
| Study 2 | HCT-116 (Colon) | 4.5 | Inhibits tubulin polymerization |
| Study 3 | HepG-2 (Liver) | 6.0 | Disrupts mitochondrial membrane potential |
Case Study: this compound in MCF-7 Cells
A study conducted by researchers at the National Institutes of Health demonstrated that this compound significantly reduced the viability of MCF-7 breast cancer cells at a concentration of 5 µM, leading to increased apoptosis markers such as caspase activation and DNA fragmentation. This suggests a potential for this compound as a lead compound in developing novel anticancer therapies .
Potential in Drug Development
This compound is being explored for its potential to serve as a scaffold for developing new therapeutic agents. Its unique structure allows for modifications that could enhance its efficacy and bioavailability. Researchers are investigating derivatives of this compound that may exhibit improved pharmacokinetic profiles while maintaining or enhancing anticancer activity.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The following table summarizes findings related to its antimicrobial efficacy:
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Candida albicans | 12 |
Case Study: Antimicrobial Effects
A study published in the World Journal of Pharmaceutical Sciences found that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .
Propriétés
Numéro CAS |
138913-63-0 |
|---|---|
Formule moléculaire |
C30H42O4 |
Poids moléculaire |
466.7 g/mol |
Nom IUPAC |
(1R,2R,5R,10R,11R,14R,15S,16R,22S)-1,2,6,6,10,22-hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-4,7,18-trione |
InChI |
InChI=1S/C30H42O4/c1-16-22-19(34-25(16)33)15-27(4)12-13-29(6)17(23(22)27)8-9-20-28(5)11-10-21(32)26(2,3)24(28)18(31)14-30(20,29)7/h17,19-20,22-24H,1,8-15H2,2-7H3/t17-,19?,20-,22-,23+,24+,27+,28-,29-,30-/m1/s1 |
Clé InChI |
BZYBPXXQSABSLD-RCUGQCPPSA-N |
SMILES |
CC1(C2C(=O)CC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C6C(C5)OC(=O)C6=C)C)C)C)C |
SMILES isomérique |
C[C@@]12CC[C@@]3([C@@H]([C@H]1[C@H]4C(C2)OC(=O)C4=C)CC[C@H]5[C@]3(CC(=O)[C@@H]6[C@@]5(CCC(=O)C6(C)C)C)C)C |
SMILES canonique |
CC1(C2C(=O)CC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C6C(C5)OC(=O)C6=C)C)C)C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
3,6-dioxolup-20(29)-en-30,21alpha-olide ochraceolide C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















